Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
Overview
Description
Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a compound that belongs to the class of organic compounds known as benzimidazole carboxylates. These compounds are characterized by a benzimidazole ring system, which is a fused ring structure combining benzene and imidazole. The specific compound is further modified with various substituents, including a cyano group, an ethoxy group, and a carboxylate ester function.
Synthesis Analysis
The synthesis of related benzimidazole derivatives often involves cyclization reactions, as seen in the one-pot synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate using sodium dithionite as a reductive cyclizing agent in DMSO medium . Similar methodologies could potentially be applied to synthesize the compound , although the specific details of its synthesis are not provided in the given papers.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is typically confirmed using spectroscopic methods such as NMR, mass spectrometry, and UV-Vis, as well as single-crystal X-ray diffraction studies . These techniques allow for the determination of the compound's 3D structure and the identification of intermolecular interactions such as hydrogen bonding and π-π stacking, which can stabilize the crystal structure.
Chemical Reactions Analysis
Benzimidazole carboxylates can undergo various chemical reactions, including interactions with electrophilic reagents to form new derivatives . The presence of functional groups such as the cyano group and the carboxylate ester may allow for further chemical transformations, such as nucleophilic substitution or hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be studied using computational methods like DFT calculations, which provide insights into the electronic structure, including HOMO-LUMO gaps and molecular electrostatic potential (MEP) . These properties are crucial for understanding the reactivity and potential applications of the compound, such as its use in pharmaceuticals or as a material in electronic devices.
Scientific Research Applications
Carcinogen Biomarkers in Tobacco and Cancer Research
Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is studied in the context of carcinogen biomarkers, particularly relating to tobacco and cancer. Research has focused on quantifying carcinogens and their metabolites in the urine of smokers or those exposed to environmental tobacco smoke. These biomarkers are critical in studying tobacco's specific carcinogens, such as NNK, and their role in cancer development and exposure assessment. The high specificity and sensitivity of these assays, especially for NNAL and NNAL-Gluc, are of great importance in tobacco product studies and harm reduction strategies (Hecht, 2002).
Scintillation Properties in Plastic Scintillators
This compound's scintillation properties are evaluated in plastic scintillators based on polymethyl methacrylate. The research explores various luminescent dyes and solvents, focusing on the scintillator's efficiency, transparency, and stability under different conditions. It provides a foundation for using this compound in luminescent activators or wavelength shifters, offering insights into improving the characteristics of plastic scintillators (Salimgareeva & Kolesov, 2005).
Synthetic Approaches in Organic Chemistry
The compound is also involved in synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines. Research in this area covers methods and applications for azolylthiazoles, demonstrating the compound's utility as a building block for generating diverse heterocyclic compounds. This exploration is crucial for expanding the synthetic toolbox in organic chemistry and pharmaceutical development (Ibrahim, 2011).
Future Directions
properties
IUPAC Name |
ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-3-31-25(30)22-10-7-11-23-24(22)29(26(28-23)32-4-2)17-18-12-14-19(15-13-18)21-9-6-5-8-20(21)16-27/h5-15H,3-4,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTTUVXCCHRIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572750 | |
Record name | Ethyl 1-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | |
CAS RN |
139481-41-7 | |
Record name | Ethyl 1-[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139481-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole-7-carboxylic acid, 1-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-2-ethoxy-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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